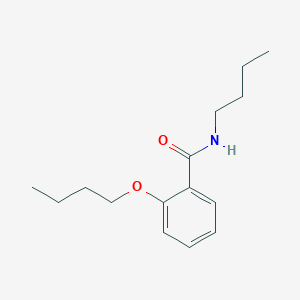

2-Butoxy-N-butylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90233-45-7 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-butoxy-N-butylbenzamide |

InChI |

InChI=1S/C15H23NO2/c1-3-5-11-16-15(17)13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |

InChI Key |

MESPVSYRMPNOMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Butoxy N Butylbenzamide Construction

Classical Amidation Reactions for Benzamide (B126) Core Formation

The central structural feature of 2-Butoxy-N-butylbenzamide is the N-butylbenzamide core. Its construction can be achieved through well-established amidation reactions, which primarily involve the formation of an amide bond between a benzoic acid derivative and butylamine (B146782).

Direct Amidation and Acylation Protocols

Direct amidation of benzoic acid with butylamine is a straightforward approach, though it often requires forcing conditions. The reaction typically involves heating an ammonium carboxylate salt formed in situ to temperatures above 100°C to drive off water and form the amide libretexts.org. To circumvent these harsh conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid, facilitating amide bond formation at milder temperatures libretexts.org.

A more common and often higher-yielding classical method is the acylation of butylamine with a more reactive benzoic acid derivative, such as benzoyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base, like aqueous sodium hydroxide or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride ensures the reaction proceeds readily, often at room temperature globalconference.infochemicalbook.comyoutube.comyoutube.com.

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Direct Thermal Amidation | Benzoic Acid, Butylamine | High Temperature (>100°C) | Atom economical | Harsh conditions, potential side reactions |

| Acylation with Acid Chloride | Benzoyl Chloride, Butylamine | Base (e.g., NaOH, Pyridine) | High yield, mild conditions | Requires preparation of acid chloride |

| DCC Coupling | Benzoic Acid, Butylamine, DCC | Room Temperature | Mild conditions | DCC is a known allergen, formation of DCU byproduct |

Condensation Reactions Involving Benzoic Acid Derivatives and Butylamine

The condensation of benzoic acid and butylamine to form N-butylbenzamide can be facilitated by various catalysts that promote the dehydration process under milder conditions than direct thermal methods. Boric acid has been demonstrated as an effective catalyst for the direct amidation of benzoic acids with amines researchgate.netasianpubs.orgsciepub.com. The proposed mechanism involves the formation of a mixed anhydride with boric acid, which then acts as a more potent acylating agent for the amine sciepub.com.

Titanium tetrachloride (TiCl4) is another reagent that can mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good to excellent yields nih.gov. The reaction is typically performed in a solvent like pyridine at elevated temperatures nih.gov. Zirconium(IV) chloride (ZrCl4) has also been used as a catalyst for this transformation rsc.org.

| Catalyst/Mediator | Reactants | Typical Conditions | Key Features |

| Boric Acid | Benzoic Acid, Butylamine | Toluene, reflux with Dean-Stark trap | Green and inexpensive catalyst |

| Titanium(IV) Chloride | Benzoic Acid, Butylamine | Pyridine, 85°C | Effective for a wide range of substrates |

| Zirconium(IV) Chloride | Benzoic Acid, Butylamine | p-xylene, reflux | Catalytic amounts are effective |

Introduction of the 2-Butoxy Moiety

The introduction of the 2-butoxy group onto the benzamide core is a critical step in the synthesis of the target molecule. This is typically achieved through an etherification reaction, with the Williamson ether synthesis being the most prominent method.

Etherification Strategies at the Ortho-Position of Benzamide

Direct etherification at the ortho-position of a pre-formed N-butylbenzamide is challenging due to the low reactivity of the C-H bond. Therefore, a more practical approach involves the use of a precursor molecule that is functionalized at the ortho-position to facilitate the introduction of the butoxy group.

Selective Alkylation of Hydroxybenzamide Precursors

A highly effective strategy involves the selective O-alkylation of a 2-hydroxy-N-butylbenzamide precursor. This precursor can be synthesized by the amidation of salicylic acid (2-hydroxybenzoic acid) or its derivatives with butylamine, following the classical methods described in section 2.1. Salicylamide (2-hydroxybenzamide) is a well-known compound and serves as a key intermediate nih.govnoaa.govwikipedia.orghmdb.ca.

The subsequent etherification of the phenolic hydroxyl group is typically accomplished via the Williamson ether synthesis youtube.comlibretexts.orgjk-sci.comlibretexts.orgbyjus.com. This SN2 reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-N-butylbenzamide with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane or 1-iodobutane).

Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) jk-sci.com. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed to facilitate the SN2 reaction byjus.com.

| Step | Reaction | Reactants | Typical Reagents and Conditions |

| 1. Amidation | Formation of Hydroxybenzamide | Salicylic Acid, Butylamine | DCC coupling or conversion to acyl chloride followed by amidation |

| 2. Etherification | Williamson Ether Synthesis | 2-Hydroxy-N-butylbenzamide, Butyl Halide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) |

Advanced Catalytic Approaches in Benzamide Synthesis

Modern organic synthesis has seen the development of advanced catalytic methods that offer more efficient and atom-economical routes to amides. While not yet standard for the specific synthesis of this compound, these methods represent the forefront of amide bond formation and could potentially be adapted for its synthesis.

One such approach is the direct C-H amidation of benzoic acids. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, offering high efficiency and functional group compatibility nih.gov. This method allows for the introduction of an amino group at the ortho-position, which could then be further elaborated.

Copper-catalyzed electrochemical C-H activation is another emerging strategy. This method has been used for the C-H alkynylation of arylamides, followed by cyclization to form isoindolones beilstein-journals.org. While this specific outcome is different, the underlying principle of catalytic C-H functionalization of benzamides could potentially be harnessed for other transformations.

Furthermore, various metal-organic frameworks (MOFs) are being explored as heterogeneous catalysts for amidation reactions. For example, a bimetallic Fe2Ni-BDC MOF has been used to catalyze the synthesis of N-pyridinyl benzamide mdpi.com. The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

| Catalytic Approach | Catalyst System | Key Transformation | Potential Advantages |

| C-H Amidation | Iridium Catalyst | Direct amidation of the aromatic C-H bond | High atom economy, novel reactivity |

| Electrochemical C-H Activation | Copper Catalyst | C-H functionalization of benzamides | Use of electricity as a clean oxidant |

| Heterogeneous Catalysis | Metal-Organic Frameworks (e.g., Fe2Ni-BDC) | Amidation reactions | Catalyst recyclability, ease of separation |

Transition Metal-Catalyzed Coupling Reactions for Benzamide Scaffolds

Transition metal catalysis offers powerful tools for the formation of the amide bond in benzamide scaffolds. Palladium, rhodium, and copper complexes are prominent in facilitating these transformations, often through cross-coupling reactions or directed C-H functionalization.

Palladium-catalyzed reactions are particularly versatile for constructing benzamides. One common approach involves the coupling of an aryl halide (e.g., 2-butoxy-iodobenzene) with an amine (n-butylamine) in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired amide and regenerate the active catalyst. Another advanced palladium-catalyzed method is the Suzuki-Miyaura cross-coupling of primary benzamides, which proceeds via N-C bond cleavage, offering a pathway to structurally diverse ketones. acs.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, is critical in modulating the reactivity and selectivity of the palladium catalyst. researchgate.net

Rhodium catalysts have also emerged as effective mediators for benzamide synthesis, particularly through C-H activation. acs.org In these reactions, a directing group on the aromatic ring, often the amide itself, guides the rhodium catalyst to a specific C-H bond for functionalization. nih.gov For instance, rhodium(III)-catalyzed oxidative carbonylation of benzamides with carbon monoxide can lead to the formation of phthalimides through a C-H/N-H activation mechanism. nih.gov This highlights the potential for direct and atom-economical transformations of benzamide precursors. nih.govnih.gov

Copper-catalyzed amidation reactions, often referred to as Ullmann-type couplings, provide a classical yet continually evolving method for forming C-N bonds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. Recent advancements have led to milder reaction conditions and broader substrate scope, making copper-catalyzed methods an attractive option for the synthesis of N-substituted benzamides.

Table 1: Comparison of Transition Metal-Catalyzed Benzamide Synthesis

| Catalyst System | Typical Substrates | Key Features |

|---|---|---|

| Palladium(0)/Ligand | Aryl halides, Amines | High efficiency, Broad functional group tolerance, Well-defined catalytic cycles. acs.orgresearchgate.net |

| Rhodium(III) | Benzamides, Alkenes/Alkynes | C-H activation, High regioselectivity, Atom-economical. acs.orgnih.govnih.gov |

| Copper(I)/Ligand | Aryl halides, Amines | Cost-effective, Robust for Ullmann-type couplings, Milder conditions in modern protocols. |

Photocatalytic Methods for Amide Synthesis

Visible-light photoredox catalysis has gained significant traction as a green and sustainable approach to organic synthesis. mdpi.com These methods utilize light energy to drive chemical reactions under mild conditions, often at room temperature. mdpi.com The synthesis of amides via photocatalysis can be achieved through various pathways, including the activation of carboxylic acids or the functionalization of C-H bonds. mdpi.comacs.org

A general mechanism for photocatalytic amidation often involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) by visible light. acs.orgresearchgate.net The excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates that can couple to form the amide bond. researchgate.netresearchgate.net For instance, a carboxylic acid can be activated to form an acyl radical, which then reacts with an amine. mdpi.com Alternatively, direct conversion of alcohols to amides is possible, proceeding through an initial oxidation of the alcohol to an aldehyde. acs.org

The use of organic photoredox catalysts, such as 9-mesityl-10-methylacridinium tetrafluoroborate, offers a metal-free alternative for amide bond formation. organic-chemistry.org These catalysts can promote the reaction between thioacids and amines with high yields and excellent functional group tolerance. organic-chemistry.org The broad applicability and mild conditions of photocatalytic methods make them a promising strategy for the synthesis of this compound, potentially starting from 2-butoxybenzoic acid or 2-butoxybenzyl alcohol.

Cobalt(III)-Catalyzed C-H Amidation in Benzamide Synthesis

Cobalt catalysis, particularly with cobalt(III) complexes, has been successfully applied to the C-H amidation of arenes, providing a direct route to functionalized benzamides. rsc.orgresearchgate.net This method is advantageous as it avoids the need for pre-functionalized starting materials, such as aryl halides. The reaction typically involves a directing group on the aromatic substrate that coordinates to the cobalt catalyst, positioning it for selective C-H activation at the ortho position.

In the context of synthesizing derivatives of this compound, a suitable benzamide precursor could undergo cobalt(III)-catalyzed C-H amidation with an appropriate nitrogen source, such as a dioxazolone. rsc.orgdeepdyve.com The catalytic cycle is thought to involve the formation of a cobaltacycle intermediate, followed by reaction with the amidating agent and subsequent reductive elimination to yield the product and regenerate the active cobalt catalyst. These reactions often proceed with high functional group tolerance and under oxidant-free conditions. rsc.org The use of earth-abundant and less expensive cobalt makes this an attractive alternative to catalysis with precious metals like palladium and rhodium. nih.govacs.orgnih.gov

Solid-Phase Synthesis Techniques for Benzamide Analogues

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is highly valuable in drug discovery and materials science. nih.govsemanticscholar.org This methodology can be readily applied to the synthesis of analogues of this compound by systematically varying the substituents on the aromatic ring and the N-alkyl chain.

In a typical solid-phase synthesis of benzamide analogues, a starting material is attached to an insoluble polymer support via a linker. nih.govacs.org For benzamide synthesis, a common approach is to anchor an aniline derivative to the resin and then acylate it with a substituted benzoyl chloride. nih.gov Alternatively, a substituted benzoic acid can be attached to the resin, followed by amide bond formation with a variety of amines.

The choice of linker is crucial as it determines the conditions under which the final product can be cleaved from the solid support. combichemistry.commdpi.comimperial.ac.uk Acid-labile linkers, such as the Rink amide linker, are frequently used and allow for cleavage of the final amide product under acidic conditions, for example, with trifluoroacetic acid (TFA). combichemistry.com Safety-catch linkers offer an additional layer of control, as they require an activation step before cleavage. mdpi.comnih.gov

The general workflow for solid-phase synthesis of benzamide analogues involves:

Attachment: Covalent attachment of a suitable building block (e.g., an aniline or a benzoic acid derivative) to the solid support.

Synthesis: Stepwise construction of the target molecule on the resin through a series of chemical reactions. Excess reagents and byproducts are easily removed by washing the resin.

Cleavage: Release of the final product from the solid support by cleaving the linker.

This high-throughput approach allows for the creation of a large number of diverse benzamide analogues in a parallel or combinatorial fashion. researchgate.net

Table 2: Common Linkers for Solid-Phase Amide Synthesis

| Linker | Cleavage Condition | Remarks |

|---|---|---|

| Rink Amide | Trifluoroacetic Acid (TFA) | Widely used for the synthesis of primary and secondary amides. combichemistry.com |

| Wang | Ammonia | Can be used for carboxamide generation, but may lead to racemization with prolonged treatment. combichemistry.com |

| Sieber | Mildly acidic conditions | More acid-labile than MBHA linkers. combichemistry.com |

| Backbone Amide Linker (BAL) | Acidic conditions | Anchoring through the backbone amide nitrogen. acs.org |

| Sulfonamide Linker | Radical or harsh acidic conditions | Offers a different cleavage strategy. researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity of this compound

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of amidation reactions include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the nature of the metal and its associated ligands is paramount. For palladium-catalyzed amidation, electron-rich and bulky phosphine ligands often promote efficient oxidative addition and reductive elimination steps.

Solvent Effects: The solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of the catalytic species. Aprotic polar solvents like DMF and DMSO are commonly used for amidation reactions, but greener alternatives are increasingly being explored.

Base: The choice and stoichiometry of the base are critical for neutralizing acidic byproducts and, in some cases, for activating the amine nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine).

Temperature and Reaction Time: These parameters need to be balanced to ensure complete conversion without promoting side reactions or decomposition of the product. Microwave irradiation can sometimes be used to accelerate reactions and improve yields.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis of this compound.

Table 3: Hypothetical Optimization of Palladium-Catalyzed Synthesis of this compound

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Buchwald Ligand | K₃PO₄ | THF | 80 | 78 |

| 4 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 5 | PPh₃ | K₃PO₄ | Toluene | 110 | 72 |

This table is illustrative and represents a typical optimization study for a similar palladium-catalyzed amidation reaction. nih.govnih.govresearchgate.net

Stereochemical Control in Analogous Chiral Benzamide Syntheses

While this compound itself is achiral, the introduction of stereogenic centers or axial chirality in its analogues can be of significant interest, particularly for pharmaceutical applications. The control of stereochemistry in the synthesis of chiral benzamides can be achieved through several strategies. researchgate.netmdpi.com

Chiral Auxiliaries: A common approach is to use a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For example, a chiral amine can be used in the amidation reaction, and the resulting diastereomeric amides can be separated. The chiral auxiliary is then cleaved to yield the enantiomerically pure product. Pseudoephedrine and pseudoephenamine are well-known chiral auxiliaries for asymmetric alkylation reactions of amides. wikipedia.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective synthesis of chiral benzamides. beilstein-journals.orgnih.gov For example, peptide-catalyzed enantioselective bromination can be used to create atropisomeric benzamides, where restricted rotation around the aryl-carbonyl bond leads to axial chirality. nih.gov Similarly, asymmetric N-functionalization of secondary anilides can lead to the formation of configurationally stable C-N atropisomers. thieme-connect.com

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or sugars, to introduce chirality into the target molecule. ethz.ch

The choice of strategy for stereochemical control depends on the specific structure of the target chiral benzamide analogue and the desired stereochemical outcome. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Butoxy N Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 2-Butoxy-N-butylbenzamide, a combination of ¹H NMR and ¹³C NMR experiments would be essential.

¹H NMR would provide information on the number of chemically distinct protons, their local electronic environment, and their connectivity through spin-spin coupling. The expected spectrum would feature distinct signals for the aromatic protons, the protons of the N-butyl and 2-butoxy groups, and the amide N-H proton. Integration of these signals would correspond to the number of protons in each group, while the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton relationships.

¹³C NMR would identify all unique carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the carbonyl carbon of the amide, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the two butyl chains. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.

Without experimental data, a table of predicted chemical shifts cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. Key expected vibrations would include:

N-H stretch: A sharp to moderately broad band typically in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

C-H stretches: Both aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) C-H stretching vibrations would be visible.

C=O stretch (Amide I band): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group. acs.org

N-H bend (Amide II band): This secondary amide feature typically appears around 1510-1570 cm⁻¹.

C-O stretch: The ether linkage of the butoxy group would produce a strong C-O stretching band, likely in the 1200-1250 cm⁻¹ region for an aryl alkyl ether.

C-N stretch: This vibration would be found in the fingerprint region.

A definitive data table of absorption frequencies is not possible without experimental results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₅H₂₃NO₂), HRMS would provide an exact m/z (mass-to-charge ratio) value for the molecular ion [M]⁺ or a protonated species [M+H]⁺. This experimentally determined mass would be compared to the theoretically calculated mass to confirm the formula. Fragmentation patterns observed in the mass spectrum would also offer corroborating structural information, such as the loss of the butyl or butoxy groups.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. semanticscholar.org This powerful technique can determine precise bond lengths, bond angles, and torsional angles, revealing the three-dimensional arrangement of atoms in the crystal lattice. It would confirm the connectivity and provide insights into the molecule's conformation, including the planarity of the amide group and the orientation of the butoxy and N-butyl substituents relative to the benzamide (B126) core. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would also be elucidated. No published crystal structure for this compound is currently available.

Vibrational Spectroscopy and Raman Analysis for Conformational Insights

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations. While no specific Raman data for this compound is available, it would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretches of the aromatic ring. In conjunction with IR, Raman analysis can offer a more complete picture of the vibrational modes of the molecule, which can be used to gain deeper insights into its conformational properties. Studies on related N-alkyl amides have used vibrational spectroscopy to investigate self-association through hydrogen bonding.

Chiroptical Spectroscopy (if applicable to chiral analogues or stereoisomers)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound, with the molecular formula C₁₅H₂₃NO₂, does not possess any stereocenters and is an achiral molecule. Therefore, it would not exhibit a CD spectrum. These techniques would only become applicable if a chiral center were introduced into the molecule, for instance, by using a chiral butyl isomer (e.g., sec-butyl) for either the alkoxy or the N-alkyl chain, resulting in stereoisomers.

Pharmacological and Biological Research Perspectives: in Vitro and Preclinical Models

Receptor Binding Affinity and Selectivity Profiling of Benzamide (B126) Analogues

The initial characterization of novel benzamide analogues often involves determining their binding affinity and selectivity for various receptors. This is a critical step in identifying lead compounds and understanding their potential therapeutic applications and off-target effects.

A series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides, for example, have demonstrated high affinity for human D4 (hD4) and 5-HT2A receptors. walshmedicalmedia.com Notably, several compounds within this series exhibited over 500-fold selectivity for these receptors compared to hD2 and α1 adrenergic receptors. walshmedicalmedia.com Similarly, another series of N-[1-(1-substituted 4-piperidinyl)] benzamides were evaluated for their binding to 5-HT4 receptors. walshmedicalmedia.com One particular analogue, 4-Amino-N-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxy-benzamide, showed a potent binding affinity for the 5-HT4 receptor with an IC50 of 6.47µM. walshmedicalmedia.com

The interaction of substituted benzamides with brain benzodiazepine (B76468) binding sites has also been investigated by assessing their ability to displace [3H]-flunitrazepam. science.gov Compounds such as Clebopride (B1669163), Delagrange 2674, Delagrange 2335, and BRL 20627 all showed concentration-dependent displacement with varying IC50 values, indicating their interaction with these sites. science.gov

Furthermore, the stereochemistry of benzamide analogues can significantly influence their receptor binding profiles. science.gov Chiral analogues of the achiral 4-aminopiperidine (B84694) derivative clebopride have been shown to have high selectivity for D2-like subtypes (D2(long), D2(short), D3, and D4) over the D1 receptor. science.gov The cis-3-amino-4-methylpyrrolidines, in particular, displayed high affinities for D4 and D3 receptors. science.gov

These studies highlight the diverse receptor interactions of benzamide analogues and the importance of structural features in determining their binding affinity and selectivity.

Enzyme Inhibition Assays and Mechanistic Studies (e.g., PDE4 inhibition)

Benzamide derivatives are also investigated for their potential to inhibit enzymes involved in various disease processes. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. google.comgoogle.com

Enzyme inhibition assays are the primary method for assessing the biological activity of potential PDE4 inhibitors. google.comgoogle.com These in vitro assays measure the ability of a compound to inhibit the enzymatic activity of PDE4. While specific data on "2-Butoxy-N-butylbenzamide" is not available, the general class of benzamides has been explored for this activity. google.com For instance, a patent for pyrazolo[3,4-b]pyridine compounds, which can be considered related to benzamides, describes their potential as PDE4 inhibitors. google.com

The development of high-throughput screening methods, such as cell-based PDE4 assays in 1536-well plate format, has accelerated the discovery of novel inhibitors. nih.gov These assays often utilize stably transfected cell lines expressing PDE4 and a reporter system, such as a cyclic nucleotide-gated (CNG) cation channel, to measure changes in intracellular cAMP levels. nih.gov An increase in cAMP upon PDE4 inhibition leads to the opening of CNG channels and a measurable change in membrane potential, providing a functional readout of enzyme inhibition in a cellular context. nih.gov

Mechanistic studies often follow initial screening to understand how these compounds inhibit the enzyme. While detailed mechanistic studies for "this compound" are not publicly available, research on other benzamide-like structures provides insights into potential mechanisms.

Cell-Based Functional Assays for Receptor Activation or Inhibition (e.g., cAMP accumulation)

Cell-based functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following receptor activation or inhibition. A common method involves measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

For G-protein coupled receptors (GPCRs) that couple to Gαs or Gαi proteins, ligand binding can lead to the stimulation or inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. For example, stimulation of D2-like dopamine (B1211576) receptors typically leads to the inhibition of adenylyl cyclase activity. nih.gov The intrinsic activity of compounds at dopamine D2 and D3 receptors can be determined using a forskolin-dependent adenylyl cyclase whole-cell assay. nih.gov In this assay, forskolin (B1673556) is used to stimulate cAMP production, and the ability of a test compound to inhibit this stimulation is measured. nih.gov The results are often normalized to a full agonist like quinpirole. nih.gov

One study characterized two D2 dopamine receptor selective compounds and found that one was a neutral antagonist in an adenylyl cyclase inhibition assay, while the other was a partial agonist. nih.gov Another example involves a cell-based PDE4 assay where inhibition of the enzyme leads to an accumulation of cAMP. nih.gov This increased cAMP then activates a cyclic nucleotide-gated (CNG) cation channel, leading to a measurable influx of cations and membrane depolarization. nih.gov

These functional assays provide crucial information about the efficacy of a compound at its target receptor and are a critical step in the drug discovery process.

Investigation of Signaling Pathways and Cellular Responses in Preclinical Cellular Models

Understanding the downstream effects of receptor binding or enzyme inhibition is crucial. This involves investigating the signaling pathways and cellular responses modulated by the compound in preclinical cellular models. Abnormal kinase activity, for instance, is implicated in a wide range of diseases, and kinases are key regulators of cellular signaling pathways. googleapis.comgoogle.com

Benzamide derivatives have been studied for their effects on various signaling pathways. Kinases play a multifaceted role in fundamental cellular processes such as proliferation, differentiation, and apoptosis. googleapis.com The inhibition of specific kinases by small molecules can therefore have significant therapeutic effects. For example, Bruton's tyrosine kinase (Btk) is involved in B-cell activation and is a target for autoimmune diseases. google.com Inhibitors of Btk can block B-cell mediated pathogenic activity. google.com

In the context of cancer, benzamide derivatives have been explored as inhibitors of endo-β-glucuronidase (heparanase), an enzyme involved in tumor cell invasion and angiogenesis. walshmedicalmedia.com Specifically, N-(4-{[4-(1H-benzoimidazol-2-yl) anilino] methyl}-phenyl) benzamides have been identified as heparanase inhibitors. walshmedicalmedia.com

Furthermore, the investigation of signaling pathways can reveal unexpected mechanisms of action. For example, while the precise mechanism of thalidomide's anti-tumor activity is still being fully elucidated, it is known to inhibit angiogenesis and involves the E3 ubiquitin ligase cereblon. google.com This highlights the complexity of cellular responses to small molecules and the importance of detailed mechanistic studies.

Preclinical Efficacy Studies in Non-Human Biological Systems

Before a compound can be considered for human trials, its efficacy must be demonstrated in non-human biological systems, such as animal models of disease. These preclinical studies provide essential information about the compound's potential therapeutic effects in a living organism.

Benzamide derivatives and their analogues have been evaluated in various animal models. For example, some benzamide analogues have shown anticonvulsant activity in animal models. walshmedicalmedia.com The anticonvulsant N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied for its efficacy. walshmedicalmedia.com Another benzamide derivative, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was found to be more potent than phenytoin (B1677684) in the maximal electroshock (MES) test in rats. walshmedicalmedia.com

In the context of gastrointestinal motility, a series of N-[1-(1-substituted 4-piperidinyl)] benzamides were tested in conscious dogs. walshmedicalmedia.com The compound 4-amino-5-chloro-N-[1-(3-fluoro-4-methoxybenzyl) piperidin-4-yl]-2-(2-hydroxy ethoxy) benzamide hydrochloride dehydrate (KDR-5169) demonstrated prokinetic activity through a dual mechanism of 5-HT4 receptor stimulation and dopamine D2 receptor antagonism. walshmedicalmedia.com

Zebrafish have also emerged as a powerful preclinical model for human diseases, allowing for the in vivo study of drug efficacy and mechanism of action. nih.gov For instance, a zebrafish model of a lymphatic anomaly was crucial in informing the successful treatment of a patient with a MEK inhibitor. nih.gov

These preclinical efficacy studies are a critical bridge between in vitro findings and potential clinical applications, providing evidence of a compound's therapeutic potential in a complex biological system.

Exploration of Molecular Targets and Ligand-Target Interactions

Detailed understanding of how a ligand interacts with its molecular target is fundamental to rational drug design and optimization. Techniques such as X-ray crystallography and computational modeling are used to elucidate these interactions at the atomic level.

The Protein Data Bank (PDB) is a worldwide repository for the three-dimensional structural data of biological macromolecules, including proteins in complex with ligands. drugbank.com This data is invaluable for understanding ligand-target interactions. For example, the crystal structures of the ecdysone (B1671078) receptor (EcR) and ultraspiracle (USP) heterodimer from the moth Heliothis virescens have been solved in complex with both the natural steroid ligand ponasterone A and a non-steroidal agonist. researchgate.net These structures reveal the molecular basis for ligand binding and the universality of the heterodimerization mechanism. researchgate.net

Computational modeling can be used to dock ligands into the binding sites of their target proteins and to understand the molecular basis for binding selectivity. nih.gov For instance, computer-assisted modeling was used to dock two D2 dopamine receptor selective compounds into the human D2 and D3 dopamine receptors to explain their binding selectivity. nih.gov

The study of ligand-target interactions can also reveal key structural features necessary for activity. For example, in a series of σ2 receptor ligands, the location of the nitrogen atom within a constrained ring system was found to be crucial for high binding affinity and selectivity. researchgate.net

By combining experimental data with computational approaches, researchers can gain a detailed understanding of the molecular interactions that govern the activity of benzamide analogues, facilitating the design of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling of 2 Butoxy N Butylbenzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand, such as 2-Butoxy-N-butylbenzamide, when bound to a specific protein target. nih.govnih.gov This technique is instrumental in structure-based drug design, helping to elucidate the binding mode and estimate the strength of the interaction. The process involves placing the flexible 3D structure of this compound into the binding site of a rigid or flexible receptor and evaluating the resulting complex.

Recent studies on other benzamide (B126) derivatives have successfully used molecular docking to identify potential anticancer agents by predicting their interactions with targets like PARP-1. nih.gov These simulations revealed that benzamide scaffolds can fit firmly into the catalytic pocket of the enzyme through multiple hydrogen bond interactions, providing a rationale for their inhibitory activity. nih.gov

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity between the ligand and its target. researchgate.net These functions calculate a score that represents the predicted free energy of binding; a lower score typically indicates a more favorable interaction. Common types of scoring functions include force-field, empirical, and knowledge-based functions. researchgate.netnih.gov

The validation of scoring functions is essential for ensuring the reliability of docking results. nih.gov This is often achieved by comparing the predicted binding affinities for a set of molecules against their experimentally determined values (e.g., IC₅₀ or Kᵢ). A high correlation between the predicted scores and experimental data indicates a reliable scoring function for that particular class of compounds and target. nih.goviu.edu Machine-learning-based scoring functions, such as RF-Score, have shown improved performance over classical functions in predicting binding affinities for diverse protein-ligand complexes. nih.govfrontiersin.org

Below is a representative table illustrating how different scoring functions might be evaluated for a series of benzamide analogs targeting a specific protein.

| Scoring Function | Pearson Correlation (R) | Spearman Correlation (ρ) | Predictive Index (PI) |

| ChemScore | 0.51 | 0.55 | 0.60 |

| GoldScore | 0.58 | 0.62 | 0.65 |

| X-Score | 0.64 | 0.68 | 0.71 |

| RF-Score | 0.78 | 0.81 | 0.83 |

Note: Data are hypothetical and for illustrative purposes only, based on typical performance metrics found in comparative studies. nih.govnih.goviu.edu

Molecular docking simulations are highly effective at identifying the specific amino acid residues within a protein's binding pocket that are crucial for ligand recognition and binding. These key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

For a molecule like this compound, the butoxy and butyl chains would likely engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. The benzamide core, with its carbonyl oxygen and amide hydrogen, is a prime candidate for forming hydrogen bonds with polar or charged residues like serine, threonine, or arginine. mdpi.com Identifying these interactions is fundamental to understanding the mechanism of action and provides a roadmap for designing derivatives with improved potency and selectivity. For instance, studies on other ligands have shown that mutating a key residue identified in docking, such as V120, can completely abolish binding affinity. mdpi.com

The following table details common amino acid residues and the types of interactions they typically form with ligands like benzamides.

| Amino Acid Residue | Type | Potential Interaction with this compound |

| Valine, Leucine, Isoleucine | Hydrophobic | van der Waals forces with butyl and butoxy groups |

| Phenylalanine, Tryptophan | Aromatic | π-π stacking with the benzene (B151609) ring |

| Serine, Threonine | Polar | Hydrogen bonding with the amide or carbonyl group |

| Aspartate, Glutamate | Acidic (Negatively Charged) | Hydrogen bonding or electrostatic interactions |

| Lysine, Arginine | Basic (Positively Charged) | Hydrogen bonding with the carbonyl oxygen |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms over time. researchgate.netbonvinlab.org By simulating the complex in a realistic environment (including water and ions), MD can assess the stability of the docked pose and explore different conformations of the ligand and protein. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Predictive Analysis of Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties. archivepp.comnih.gov These models are powerful predictive tools in drug design. nih.gov

To develop a QSAR model for benzamide derivatives, a dataset of compounds including this compound would be used, along with their measured biological activities. Molecular descriptors—numerical values representing various aspects of the molecule's structure (e.g., LogP for hydrophobicity, molecular weight, electronic properties)—are calculated. unair.ac.idresearchgate.net Statistical methods are then used to generate an equation that best predicts activity based on these descriptors. archivepp.com

An example of a hypothetical QSAR equation for a series of benzamide derivatives might look like: pIC₅₀ = 0.75 * LogP - 0.03 * (Molecular Weight) + 1.25 * (Dipole Moment) - 1.36

This model could then be used to predict the activity of new, unsynthesized benzamide derivatives, prioritizing the most promising candidates for synthesis and testing. unair.ac.id

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. q-chem.comnih.gov DFT calculations can provide highly accurate predictions of molecular geometry, electronic structure, reactivity, and spectroscopic properties for a compound like this compound. nih.govmultidisciplinaryjournals.com

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com DFT can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govrsc.org

| Predicted Property | Significance for this compound |

| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy state. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitability. |

| Mulliken Atomic Charges | Shows the charge distribution across the molecule, highlighting polar regions. |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

Virtual Screening Approaches for Identification of Novel Benzamide Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.com When a known active compound like this compound exists, its core benzamide structure can be used as a starting point for identifying novel scaffolds with potentially improved properties.

One powerful approach is "scaffold hopping," which aims to find compounds with different core structures (scaffolds) that present similar 3D arrangements of functional groups, thus retaining similar biological activity. nih.gov This method can lead to the discovery of new chemical classes of active compounds, potentially overcoming issues like poor pharmacokinetic properties or existing patent limitations associated with the original scaffold. nih.govresearchgate.net

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics provides essential computational tools for navigating the vastness of chemical space in the pursuit of novel molecules with desired properties. For a compound such as this compound, these approaches allow researchers to systematically explore structural variations and predict their potential biological activities and physicochemical characteristics. This exploration is fundamental in fields like drug discovery and materials science, where identifying promising candidates from a virtually infinite number of possibilities is a key challenge. uni-bonn.deresearchgate.net The core idea is to use computational methods to map and analyze the chemical space surrounding a lead compound, thereby guiding synthetic efforts toward molecules with higher probabilities of success.

The exploration of chemical space involves generating large, diverse libraries of virtual compounds and then using computational models to screen and prioritize them. nih.gov This in silico process is significantly faster and more cost-effective than synthesizing and testing each compound individually. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and similarity searching are employed to analyze these virtual libraries. herts.ac.uk For instance, by modifying the functional groups at the N-terminus, C-terminus, or side chains of a benzamide scaffold, researchers can systematically investigate the structure-activity relationships (SAR) that govern a compound's efficacy and selectivity. nih.gov

Virtual Library Generation

The foundation of exploring the chemical space around this compound is the generation of a virtual library. This is accomplished by defining specific points of variation on the parent molecule and systematically substituting different chemical moieties at these positions. For this compound, key points for modification would include:

The Butoxy Group: Varying the length and branching of the alkoxy chain.

The N-butyl Group: Introducing different alkyl or aryl substituents.

The Benzene Ring: Adding various substituents (e.g., halogens, nitro groups, methyl groups) at the available positions.

By combining a diverse set of building blocks at these positions, a virtual library containing thousands or even millions of structural analogs can be created. This process allows for a broad, yet systematic, survey of the local chemical space. nih.gov

Molecular Descriptor Calculation and Property Prediction

Once the virtual library is generated, a wide range of molecular descriptors are calculated for each analog. These descriptors are numerical representations of a molecule's topological, electronic, and steric properties. They are crucial for developing QSAR models that correlate a molecule's structure with its activity. uni-bonn.de

Below is a table of commonly calculated physicochemical properties for hypothetical analogs of this compound, which are essential for predicting drug-likeness and pharmacokinetic profiles.

| Analog ID | Modification | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Parent | This compound | 249.35 | 4.1 | 1 | 2 |

| Analog-001 | R1 = Ethoxy | 221.30 | 3.1 | 1 | 2 |

| Analog-002 | R2 = Propyl | 235.32 | 3.6 | 1 | 2 |

| Analog-003 | R3 = 4-Chloro | 283.80 | 4.8 | 1 | 2 |

| Analog-004 | R1 = Methoxy (B1213986) | 207.27 | 2.6 | 1 | 2 |

| Analog-005 | R2 = Cyclohexyl | 289.42 | 5.2 | 1 | 2 |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to understand how specific structural modifications influence the biological activity of a molecule. uni-bonn.de In the context of benzamides, studies have shown that substituents on the aromatic ring and the nature of the N-alkyl group can dramatically affect activity. nih.gov For example, a computational SAR study on a series of bis-benzamides revealed that a nitro group at the N-terminus was critical for inhibitory activity. nih.gov

By applying predictive models to the virtual library of this compound analogs, a hypothetical SAR landscape can be generated. This allows for the identification of key structural features associated with desired (or undesired) activities.

| Analog ID | Key Modification | Predicted Affinity (nM) | Predicted Selectivity Index | Comments |

| Parent | None | 150 | 10 | Baseline activity. |

| Analog-006 | 4-Fluoro on Benzene Ring | 85 | 25 | Increased affinity and selectivity. |

| Analog-007 | N-isobutyl instead of N-butyl | 130 | 12 | Minor improvement in affinity. |

| Analog-008 | 3-Methoxy on Benzene Ring | 250 | 5 | Decreased affinity. |

| Analog-009 | 2-Ethoxy instead of 2-Butoxy | 190 | 8 | Shorter alkoxy chain reduces affinity. |

| Analog-010 | 4-Trifluoromethyl on Benzene Ring | 50 | 50 | Significant improvement predicted. |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

This type of analysis helps to formulate intuitive rules that guide the design of new, more potent, and selective compounds. uni-bonn.de The ultimate goal is to move from large virtual libraries to a smaller, more focused set of high-priority candidates for chemical synthesis and experimental validation. nih.gov

Advanced Analytical Methodologies for Research and Characterization of 2 Butoxy N Butylbenzamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative determination of non-volatile or thermally unstable compounds like 2-Butoxy-N-butylbenzamide. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection.

Reversed-phase HPLC (RP-HPLC) is commonly the method of choice. The chromatographic separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. An isocratic elution, using a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is often sufficient for separating the main compound from its impurities. researchgate.net The inclusion of an acid, such as formic acid, in the mobile phase can improve peak shape and resolution. researchgate.net Detection is frequently performed using an ultraviolet (UV) detector, as the benzamide (B126) moiety possesses a chromophore that absorbs in the UV region. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The limits of detection (LOD) and quantification (LOQ) are established to define the sensitivity of the method. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Eluent to carry the analyte through the column. |

| Elution Mode | Isocratic | Constant mobile phase composition for consistent separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., ~230-280 nm). |

| Column Temperature | 25-30 °C | Maintained constant to ensure reproducible retention times. |

Gas Chromatography (GC) Coupled with Various Detectors for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound itself may have limited volatility, GC is highly suitable for analyzing volatile precursors, related impurities, or volatile derivatives of the compound. Common detectors include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides structural information. who.int

For the analysis of related volatile compounds like 2-butoxyethanol, a common precursor, GC methods are well-established. nist.gov These methods often employ a capillary column, such as a DB-5MS, with a programmed temperature gradient to ensure the separation of components with different boiling points. researchgate.net To enhance the volatility of certain analytes or related polar impurities, a derivatization step may be necessary. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups into less polar, more volatile silyl (B83357) ethers, making them amenable to GC analysis. researchgate.netchromforum.org

Table 2: Example GC Conditions for Analysis of Volatile Precursors/Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.32 mm, 1 µm film thickness) | A nonpolar column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert gas to move the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial 60°C, ramped to 280°C | Temperature gradient to separate compounds based on volatility. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural elucidation. |

| Derivatization (if needed) | BSTFA | Increases volatility of polar analytes. researchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive chemical analysis. nih.gov The combination of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers unparalleled sensitivity and selectivity, making it indispensable for identifying unknown impurities and elucidating the structure of the target compound. researchgate.net

GC-MS is particularly effective for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for impurity profiling of starting materials and detecting volatile byproducts from synthesis. thermofisher.comnih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a chemical fingerprint. researchgate.net

LC-MS is a versatile technique suitable for a broad range of compounds, including the less volatile this compound. It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. This technique is crucial for confirming the molecular weight of the synthesized compound and identifying non-volatile impurities or degradation products. nih.gov The use of tandem mass spectrometry (MS/MS) can further provide detailed structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov

Table 3: Comparison of GC-MS and LC-MS for Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in the gas phase before MS detection. | Separates compounds in the liquid phase before MS detection. |

| Applicability for Analyte | Suitable for volatile impurities, precursors, or volatile derivatives. | Directly applicable to the non-volatile this compound. |

| Sample Requirement | Analyte must be thermally stable and volatile. Derivatization may be required. researchgate.net | Suitable for a wide range of polarities and molecular weights. |

| Primary Application | Impurity profiling of starting materials, analysis of volatile byproducts. thermofisher.com | Purity confirmation, molecular weight determination, identification of non-volatile impurities and degradants. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques that utilize an electric field to separate ions in a narrow-bore capillary. sciex.com The separation mechanism in the most common mode, Capillary Zone Electrophoresis (CZE), is based on differences in the charge-to-mass ratio of the analytes. sciex.com

While specific applications of CE for this compound are not widely documented, the technique's versatility makes it a promising tool for its analysis. researchgate.net Research on structurally related compounds, such as substituted benzoic acids, has demonstrated the utility of CE in separating molecules based on slight differences in their charge and size, which are influenced by their functional groups. researchgate.net For this compound, a CE method would involve dissolving the sample in a background electrolyte (BGE) buffer and applying a high voltage across the capillary. The time it takes for the analyte to migrate to the detector (migration time) is characteristic of the compound under specific conditions and can be used for identification and quantification. The low consumption of sample and reagents makes CE a sustainable analytical alternative. nih.gov

Table 4: Potential Capillary Electrophoresis Method Parameters

| Parameter | Potential Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., ~50 cm total length | Provides the medium for electrophoretic separation. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 20 mM, pH 7-9) | Conducts current and maintains a stable pH. |

| Applied Voltage | 20-30 kV | Driving force for the separation of analytes. |

| Injection Mode | Hydrodynamic (pressure) injection | Introduces a precise volume of sample into the capillary. |

| Detection | Diode Array Detector (DAD) at a suitable UV wavelength | Monitors the analyte as it passes the detection window. |

| Capillary Temperature | 25 °C | Ensures reproducible migration times. |

Application of Spectrophotometric Methods for Quantitative Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective analytical technique widely used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. zenodo.orgpnrjournal.com The fundamental principle governing this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. zenodo.org

The benzamide functional group in this compound contains a phenyl ring conjugated with a carbonyl group, which acts as a chromophore, allowing the molecule to absorb UV radiation. For quantitative determination, a solution of the compound is prepared in a suitable solvent (one that does not absorb at the analysis wavelength), and its absorption spectrum is recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. pnrjournal.com

Advanced Sample Preparation Techniques for Complex Matrices in Research

Effective sample preparation is a critical step that precedes instrumental analysis, particularly when dealing with complex matrices such as biological fluids, environmental samples, or reaction mixtures. chromatographyonline.com The primary goal is to isolate and concentrate the analyte of interest, this compound, while removing interfering components that could compromise the accuracy and sensitivity of the analysis. chromatographyonline.comscribd.com

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For extracting this compound from an aqueous matrix, an organic solvent like methylene (B1212753) chloride could be effective. tennessee.edu The choice of solvent and the pH of the aqueous phase are optimized to maximize the recovery of the analyte.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that utilizes a solid sorbent material packed into a cartridge or well plate. The sample is passed through the sorbent, which selectively retains the analyte based on interactions such as hydrophobic, ion-exchange, or polar interactions. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and potential for automation.

Table 5: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning of analyte between two immiscible liquids. researchgate.net | Selective adsorption of analyte onto a solid sorbent. |

| Advantages | Simple, cost-effective for initial cleanup. researchgate.net | High selectivity, high recovery, reduced solvent use, easily automated. |

| Disadvantages | Can be labor-intensive, may form emulsions, requires large volumes of organic solvents. | Higher cost of consumables (cartridges), requires method development to select the appropriate sorbent. |

| Application | Gross separation from highly dissimilar matrix components. | Targeted isolation from complex matrices like plasma or urine. researchgate.net |

Environmental and Sustainable Chemistry Considerations in the Research of Benzamide Compounds

Application of Green Chemistry Principles in Synthetic Route Design

The synthesis of benzamides is a cornerstone of organic chemistry, but traditional methods often rely on hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these issues by redesigning synthetic routes to be safer, more efficient, and environmentally benign. ijarsct.co.inresearchgate.net

Key green strategies applicable to the synthesis of 2-Butoxy-N-butylbenzamide include:

Catalytic Amidation: Direct catalytic amidation of a carboxylic acid (2-butoxybenzoic acid) with an amine (butylamine) is a highly attractive green route. This method typically uses a catalyst to facilitate the reaction, producing water as the only byproduct, which aligns perfectly with the goal of high atom economy. walisongo.ac.id Various catalytic systems, including those based on boric acid or transition metals, have been developed for amide bond formation. walisongo.ac.idrsc.org

Alternative Activation Methods: Research has explored the use of eco-friendly alternatives to traditional activating agents. Isopropenyl esters, for example, can serve as efficient acylating agents for amines under solvent- and catalyst-free conditions, offering a cleaner pathway for N-acylation. researchgate.net

Mechanochemistry: Performing reactions in a ball mill or other mechanochemical devices can dramatically reduce or eliminate the need for bulk solvents. ucl.ac.ukrsc.org This solvent-free approach, often carried out at room temperature, minimizes waste and energy consumption. A mechanochemical approach to synthesizing this compound from its ester precursor and butylamine (B146782) using a catalytic amount of base represents a significant green improvement. rsc.org

Photocatalysis: Utilizing visible light as a renewable energy source to drive chemical reactions is a burgeoning field in green chemistry. acs.orgresearchgate.net Photocatalytic methods have been developed for amide synthesis from alcohols and amines, offering a mild and sustainable alternative to conventional thermal processes. acs.org

By integrating these principles, the synthesis of this compound can be transformed from a resource-intensive process into a more sustainable and environmentally responsible practice.

Solvent Selection and Optimization for Reduced Environmental Impact

For the synthesis of benzamides, traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents are now considered undesirable due to their toxicity and environmental persistence. whiterose.ac.uk Green chemistry promotes the use of safer, more sustainable alternatives.

Several solvent selection guides, developed by pharmaceutical companies and academic consortia, rank solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.uk Based on these guides, preferable solvents for the synthesis of this compound would include:

Bio-based Solvents: Ethyl acetate (B1210297) is a highly recommended solvent as it is biodegradable, has low toxicity, and can be derived from renewable resources. acs.org

Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener replacements for less desirable ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. researchgate.netwhiterose.ac.uk

Water: When reaction chemistry allows, water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com However, the low solubility of many organic reactants, including those likely used for this compound synthesis, can be a limitation.

The table below provides a comparative overview of solvents potentially used in benzamide (B126) synthesis, highlighting their classification according to green chemistry principles.

| Solvent | Green Classification | Key Issues |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Undesirable/Hazardous | High boiling point, reproductive toxicity. whiterose.ac.uk |

| Dichloromethane (DCM) | Undesirable/Hazardous | Suspected carcinogen, high volatility, environmental persistence. nih.gov |

| Toluene | Usable | Petroleum-derived, volatile organic compound (VOC). nih.gov |

| Tetrahydrofuran (THF) | Usable (with issues) | Forms explosive peroxides. whiterose.ac.uk |

| Ethyl Acetate (EtOAc) | Recommended/Preferred | Biodegradable, low toxicity, can be bio-based. acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended/Preferred | Higher boiling point than THF, lower peroxide formation, bio-derived. researchgate.netwhiterose.ac.uk |

| Water (H₂O) | Recommended/Preferred | Non-toxic, non-flammable, but limited by reactant solubility. mdpi.com |

Atom Economy and Waste Minimization in Laboratory Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.comnih.gov A reaction with high atom economy maximizes the use of materials and minimizes the production of waste byproducts. wjpps.com

The synthesis of this compound can be evaluated using this metric.

Traditional Route (via Acid Chloride):

2-Butoxybenzoic Acid + SOCl₂ → 2-Butoxybenzoyl Chloride + SO₂ + HCl

2-Butoxybenzoyl Chloride + 2 n-Butylamine → this compound + n-Butylammonium chloride

This route has a poor atom economy because the atoms from the chlorinating agent (SOCl₂) and the second equivalent of amine used to neutralize HCl end up as waste products. walisongo.ac.id

Green Route (Direct Catalytic Amidation):

2-Butoxybenzoic Acid + n-Butylamine --(Catalyst)--> this compound + H₂O

This route is highly atom-economical, as the only byproduct is water.

Beyond atom economy, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more comprehensive view of waste generation by including solvents, reagents, and purification materials. walisongo.ac.idrsc.org The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of all materials used (water, solvents, reactants, reagents) to the mass of the product. walisongo.ac.id The ideal value for E-Factor is 0, and for PMI is 1.

The table below illustrates the conceptual difference in green metrics between a traditional and a green synthetic route.

| Metric | Ideal Value | Traditional Route (e.g., Acid Chloride) | Green Route (e.g., Catalytic Amidation) |

|---|---|---|---|

| Atom Economy | 100% | Low | High (approaching 100%) |

| E-Factor | 0 | High (>>1) | Low (approaching 0) |

| Process Mass Intensity (PMI) | 1 | Very High (can be >100) | Low (significantly reduced) |

Minimizing waste in the laboratory involves not only choosing high atom-economy reactions but also optimizing reaction conditions to maximize yield, reducing the use of solvents for purification through techniques like crystallization instead of chromatography, and recycling catalysts and solvents where feasible. researchgate.net

Design of Environmentally Benign Benzamide Derivatives

The principle of designing safer chemicals focuses on creating products that are effective for their intended purpose while having minimal toxicity and environmental impact. When designing new benzamide derivatives, chemists can proactively incorporate structural features that promote environmental degradability without compromising biological activity. This approach is crucial in fields like agrochemicals and pharmaceuticals, where molecules are designed to interact with biological systems and may be released into the environment. researchgate.netacs.org

For a molecule like this compound, strategies for designing more environmentally benign derivatives could include:

Introducing Points of Hydrolysis: Incorporating functional groups that are susceptible to environmental hydrolysis, such as esters or carbonates, into the alkyl chains (the butoxy or butyl groups) could create a primary degradation pathway. This would break the molecule into smaller, more readily biodegradable fragments.

Modifying Lipophilicity: The butoxy and butyl chains contribute to the lipophilicity (fat-solubility) of the molecule, which can influence its bioaccumulation potential. Adjusting the length or branching of these alkyl chains, or introducing polar functional groups like hydroxyls or ethers, can alter the molecule's solubility and persistence.

Enhancing Photodegradation: While the benzamide core has some susceptibility to photodegradation, modifications to the aromatic ring could enhance this process. Introducing certain substituents can alter the molecule's light absorption properties, making it more prone to breakdown by sunlight.

The goal is to strike a balance where the desired function is maintained, but the molecule's persistence and potential for long-term environmental contamination are significantly reduced. researchgate.net

Assessment of Degradation Pathways in Environmental Contexts for Benzamide Core Structures

Key Degradation Processes:

Biodegradation: This is the breakdown of organic compounds by microorganisms. It is a primary pathway for the environmental removal of many chemicals. pjoes.com

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic rings through hydroxylation, where dioxygenase enzymes add hydroxyl groups to the ring. unesp.br This destabilizes the aromatic system, leading to ring cleavage and subsequent metabolism into simpler molecules like carboxylic acids, and ultimately CO₂ and water. unesp.brrsc.org The alkyl side chains (butoxy and butyl groups) would likely be degraded via oxidation pathways similar to fatty acid metabolism.

Anaerobic Degradation: In environments without oxygen, such as deep sediments, a different set of microbes takes over. researchgate.net The degradation process is generally slower. For aromatic compounds, the initial step often involves destabilizing the ring through carboxylation or reduction rather than oxidation. unesp.br

Photodegradation (Photolysis): Sunlight can provide the energy to break chemical bonds. pjoes.com Aromatic compounds like benzamides can absorb UV radiation, which can lead to the cleavage of the amide bond, reactions on the aromatic ring, or breakdown of the alkyl side chains. This process is most relevant on soil surfaces and in the upper layers of water bodies. pjoes.com

Plausible Degradation Pathway for this compound:

A likely initial step in the biodegradation of this compound would be the enzymatic cleavage (hydrolysis) of the amide bond, yielding 2-butoxybenzoic acid and butylamine. Alternatively, oxidation of the alkyl chains or hydroxylation of the benzene (B151609) ring could occur first. These smaller, more polar molecules are generally more water-soluble and more easily mineralized by a wider range of microorganisms. nih.gov The ultimate degradation products would be carbon dioxide, water, and inorganic nitrogen.

Future Directions and Unaddressed Research Avenues for 2 Butoxy N Butylbenzamide

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The synthesis of 2-Butoxy-N-butylbenzamide and its analogues is a critical first step in exploring its therapeutic potential. While traditional methods of amide bond formation are likely applicable, the exploration of novel synthetic pathways could offer significant advantages in terms of efficiency, scalability, and the introduction of molecular diversity. hilarispublisher.com

Recent advancements in transition-metal catalysis, for instance, have revolutionized the construction of complex molecular architectures. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to create a library of this compound derivatives with varied substituents on the aromatic ring. hilarispublisher.com Furthermore, photocatalysis has emerged as a powerful and sustainable tool for bond formation under mild conditions, opening up new possibilities for late-stage functionalization. hilarispublisher.com

Derivatization is a key strategy for enhancing the analytical performance and biological activity of compounds. nih.gov For this compound, derivatization of the butoxy and butyl chains could modulate its physicochemical properties, such as solubility and membrane permeability. The introduction of fluorophores or other reporter groups through derivatization could also facilitate its use in biological assays. nih.gov A systematic exploration of derivatization strategies, guided by structure-activity relationship (SAR) studies, will be essential for optimizing the compound's profile. nih.gov

| Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents on the benzamide (B126) aromatic ring. | Rapid generation of a library of analogues for SAR studies. | Optimization of reaction conditions for high-yield synthesis. |